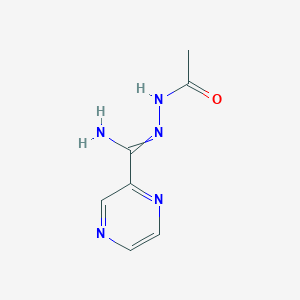

N-acetamidopyrazine-2-carboxamidine

Description

N-Acetamidopyrazine-2-carboxamidine is a heterocyclic compound featuring a pyrazine core substituted with an acetamide group at position 2 and a carboxamidine moiety. Pyrazine derivatives are valued for their bioactivity, particularly in antimicrobial and anticancer applications, due to their ability to mimic purine bases and interact with biological targets. The carboxamidine group enhances nucleophilicity and metal-binding capacity, which is critical in enzyme inhibition .

Properties

IUPAC Name |

N-[[amino(pyrazin-2-yl)methylidene]amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRQGOOKUSCONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN=C(C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetamidopyrazine-2-carboxamidine typically involves the reaction of pyrazine-2-carboxylic acid hydrazide with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-acetamidopyrazine-2-carboxamidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

N-acetamidopyrazine-2-carboxamidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-acetamidopyrazine-2-carboxamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in the context of tuberculosis treatment, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with N-acetamidopyrazine-2-carboxamidine, differing in heterocyclic cores, substituents, and functional groups:

Key Observations:

- Pyridine vs. Pyrazine Cores : Pyridine derivatives (e.g., ) exhibit distinct electronic properties compared to pyrazine analogs due to nitrogen positioning, affecting reactivity and binding affinity. Pyrazine derivatives like are more likely to engage in π-π stacking interactions in biological systems .

- The cyano group in introduces polarity but may reduce stability under physiological conditions .

- Molecular Weight : Lower molecular weights (e.g., 138.13 g/mol for ) correlate with improved bioavailability, a critical factor in drug design.

Biological Activity

N-acetamidopyrazine-2-carboxamidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazine ring structure, which contributes to its biological activity. The presence of the acetamido and carboxamidine functional groups enhances its interaction with biological targets.

Research has indicated that this compound exhibits several mechanisms of action, primarily through modulation of enzyme activities and receptor interactions:

- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit specific kinases, which play crucial roles in cell signaling and proliferation. For instance, certain N-substituted derivatives have demonstrated significant inhibition of Pim-kinase activity with IC50 values in the nanomolar range (46–75 nM) .

- Antitumor Activity : The compound has been evaluated for its antitumor potential. In vitro studies revealed that it can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression .

Antiproliferative Effects

This compound has shown promising antiproliferative effects against multiple cancer cell lines. The minimum inhibitory concentration (MIC) values ranged from 8 to 20 µM against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) cell lines, indicating its potential as an anticancer agent .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties. It has been observed to protect neuronal cells from glutamate-induced toxicity, potentially through antioxidative mechanisms . This suggests a role in neurodegenerative diseases where oxidative stress is a contributing factor.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Cancer Cell Lines : In a study involving human cancer cell lines, treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to control groups .

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal damage in models of Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound | IC50 (nM) | MIC (µM) | Biological Activity |

|---|---|---|---|

| This compound | 46–75 | 8–20 | Antiproliferative, Neuroprotective |

| Etoposide | 250 | 10 | Antitumor |

| P7C3 | - | - | Neurogenic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.